molecular formula C12H11Cl2N3O4S B11299133 N-(2,4-dichlorobenzyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(2,4-dichlorobenzyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11299133
M. Wt: 364.2 g/mol
InChI Key: VCGHCJFBAWCLLE-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a hydroxy group, and a sulfonamide group attached to a dihydropyrimidine ring. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to further reactions to introduce the hydroxy and sulfonamide groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. For example, the nitration process of similar compounds in microreactors has shown significant improvements in yield and reaction efficiency compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dichlorophenyl)methyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the dichlorophenyl group may result in various substituted derivatives .

Scientific Research Applications

N-[(2,4-Dichlorophenyl)methyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-Dichlorophenyl)methyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds have been shown to inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-Dichlorophenyl)methyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11Cl2N3O4S

Molecular Weight

364.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H11Cl2N3O4S/c1-6-10(11(18)17-12(19)16-6)22(20,21)15-5-7-2-3-8(13)4-9(7)14/h2-4,15H,5H2,1H3,(H2,16,17,18,19)

InChI Key

VCGHCJFBAWCLLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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